
(N-Boc)-Cyclopentylmethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(N-Boc)-Cyclopentylmethylamine is a chemical compound that features a cyclopentylmethylamine core protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The Boc group serves as a protective group for the amine functionality, making it easier to handle and manipulate during synthetic procedures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (N-Boc)-Cyclopentylmethylamine typically involves the protection of cyclopentylmethylamine with a Boc group. The reaction is carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
Cyclopentylmethylamine+Boc2O→this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and solid acid catalysts are often employed to enhance efficiency and yield. The use of heterogeneous catalysts allows for continuous production and easier separation of the product from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions
(N-Boc)-Cyclopentylmethylamine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions to yield cyclopentylmethylamine.
Substitution: Reaction with electrophiles to introduce new functional groups.
Amidation: Formation of amides by reacting with carboxylic acids or their derivatives.
Common Reagents and Conditions
Deprotection: Typically carried out using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Amidation: Carboxylic acids or acid chlorides are used, often with coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Deprotection: Cyclopentylmethylamine
Substitution: Various substituted cyclopentylmethylamines
Amidation: Cyclopentylmethylamides
Applications De Recherche Scientifique
(N-Boc)-Cyclopentylmethylamine is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Serves as a precursor in the synthesis of pharmaceutical agents.
Industry: Used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (N-Boc)-Cyclopentylmethylamine primarily involves its role as a protected amine. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during synthetic procedures. Upon deprotection, the free amine can participate in various biochemical and chemical processes, targeting specific molecular pathways depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (N-Boc)-Cyclohexylmethylamine
- (N-Boc)-Cyclopropylmethylamine
- (N-Boc)-Cyclobutylmethylamine
Uniqueness
(N-Boc)-Cyclopentylmethylamine is unique due to its cyclopentyl ring, which imparts distinct steric and electronic properties compared to other cyclic analogs. This uniqueness can influence its reactivity and the properties of the final products in which it is incorporated.
Propriétés
Numéro CAS |
1190927-71-9 |
|---|---|
Formule moléculaire |
C11H21NO2 |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
tert-butyl N-(cyclopentylmethyl)carbamate |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)12-8-9-6-4-5-7-9/h9H,4-8H2,1-3H3,(H,12,13) |
Clé InChI |
KWALSAYHFOCNEE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


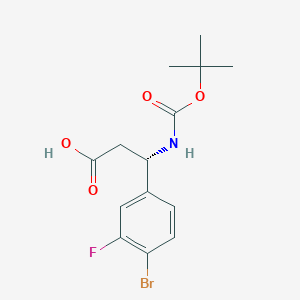
![benzyl N-[3-(fluorosulfonyl)phenyl]carbamate](/img/structure/B13492369.png)
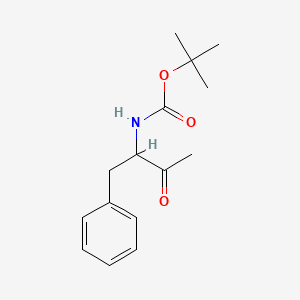
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid](/img/structure/B13492387.png)
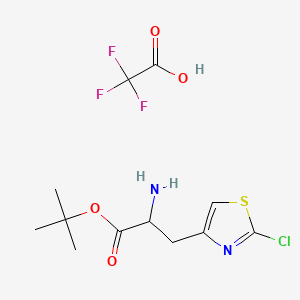
![benzyl [(1R)-1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13492410.png)

![1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13492415.png)
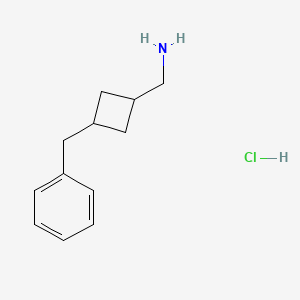
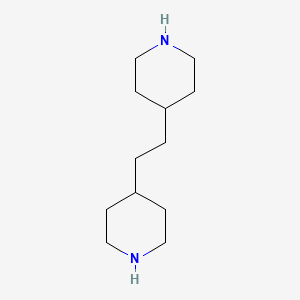
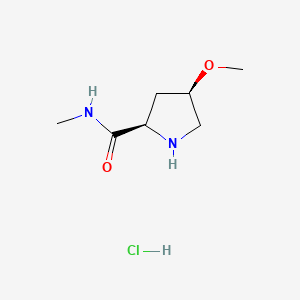

![5-[3-[3-Aminopropyl(methyl)amino]propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492454.png)

